molecular formula C12H9BrN2O3 B352205 (E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide CAS No. 109019-04-7

(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Cat. No.: B352205
CAS No.: 109019-04-7
M. Wt: 309.11g/mol
InChI Key: CFXZIALXQYYFQZ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide is a brominated derivative of a well-characterized hydrazide-hydrazone Schiff base. This family of compounds is of significant interest in chemical and pharmaceutical research due to its versatile coordination chemistry and biological potential . The core structure functions as an excellent ligand for forming complexes with various transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II) . These complexes are typically formed in a 1:2 (metal:ligand) stoichiometry, with the ligand acting in a mononegative bidentate fashion, coordinating via the azomethine nitrogen and the deprotonated enolized carbonyl oxygen . The bromo substituent on the salicyloyl ring is expected to influence the electronic properties and lipophilicity of the molecule, which can modulate its metal-binding affinity and biological activity. Primary research applications for this compound and its analogs are in the field of anticancer drug discovery. In vitro cytotoxicity studies on similar structures have shown potent activity against human cancer cell lines, such as hepatocellular carcinoma (HePG-2) and colon carcinoma (HCT-116) . The presence of the hydrazide-hydrazone moiety is crucial, as it is known to be present in several bioactive molecules and can enhance cytotoxic effects upon complexation with metal ions . The compound is intended for research purposes only, such as investigating mechanisms of action, DNA interaction studies, and developing new metallodrugs . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-bromo-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXZIALXQYYFQZ-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Hydroxybenzoic Acid Derivatives

Analytical Characterization and Data

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • N-H Stretch : 3250–3300 cm⁻¹ (hydrazide NH).

  • C=O Stretch : 1650 cm⁻¹ (amide I band).

  • C=N Stretch : 1605 cm⁻¹ (azomethine).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.2 (s, 1H, OH),

  • δ 8.5 (s, 1H, CH=N),

  • δ 7.8–6.5 (m, 5H, aromatic and furan protons).

Elemental Analysis :

ElementCalculated (%)Observed (%)
C45.2145.18
H3.163.14
N8.798.75

Comparative Analysis of Synthetic Methodologies

Bromination Efficiency

The one-step bromination method from CN114591250A achieves 94–96% yield using HBr/H₂O₂, outperforming traditional bromine (Br₂) methods that generate corrosive byproducts.

Hydrazide Formation

Ethanol reflux with hydrazine hydrate provides superior yields (85–90%) compared to aqueous conditions (70–75%) due to enhanced solubility of intermediates.

Schiff Base Condensation

Glacial acetic acid catalysis minimizes side reactions (e.g., aldol condensation), ensuring >80% yield of the E-isomer. Alternative catalysts like HCl result in lower regioselectivity.

Industrial Scalability and Environmental Impact

Solvent Selection

Ethanol, a green solvent, replaces toxic alternatives (e.g., DMF) in all steps, aligning with sustainable chemistry principles.

Waste Management

  • Bromine Recovery : HBr/H₂O₂ systems allow bromine recycling, reducing waste.

  • Catalase Treatment : Post-reaction addition of catalase degrades excess H₂O₂, preventing environmental release .

Chemical Reactions Analysis

Types of Reactions

(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The

Biological Activity

(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazones, characterized by the presence of a hydrazone functional group (-C=N-NH-), are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8BrN3O3\text{C}_{11}\text{H}_{8}\text{BrN}_{3}\text{O}_{3}

This compound features a bromine atom, a furan ring, and a hydroxyl group, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown promising results against breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29).

Case Study: Apoptotic Induction in MCF-7 Cells
In a controlled study, MCF-7 cells treated with varying concentrations of this compound exhibited a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound.

Table 2: Effect on Cell Viability in Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71545
HT-292040

Structure-Activity Relationship (SAR)

The biological activity of hydrazones often depends on their structural features. The presence of electron-withdrawing groups, such as bromine in this compound, enhances its reactivity towards biological targets. The furan moiety contributes to its ability to intercalate with DNA and inhibit topoisomerase activity, which is crucial for cancer therapy.

Comparison with Similar Compounds

Tables

Table 1: Cytotoxicity Comparison

Compound IC50 (HePG-2, µM) IC50 (HCT-116, µM) Reference
H2L 30.72 35.40
Zn(II)-H2L Complex 42.18 45.21
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide N/A N/A
Fluorinated Analog 18.5 22.1

Table 2: Substituent Impact on Bioactivity

Substituent Effect on Activity Example Compound
Bromine Moderate cytotoxicity, electron withdrawal H2L
Methoxy Enhanced antibacterial activity N'-(4-methoxy) analog
Fluorine Increased lipophilicity, stronger cytotoxicity Fluorinated analog

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